2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate

Nucleophilic substitution Leaving group ability Sulfonate ester reactivity

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (CAS 1135039-66-5) is a heterobifunctional building block that combines a strained four-membered oxetane ring with a primary alkyl tosylate leaving group via an ethyl spacer. The oxetane motif is increasingly exploited in drug discovery as a polar, three-dimensional isostere that modulates physicochemical properties such as logP, pKa, and metabolic stability.

Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
CAS No. 1135039-66-5
Cat. No. B6614806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate
CAS1135039-66-5
Molecular FormulaC12H16O4S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2
InChIInChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3
InChIKeyRAUFWRFWQHRKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (CAS 1135039-66-5): A Bifunctional Oxetane-Tosylate Building Block for Medicinal Chemistry and Organic Synthesis


2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (CAS 1135039-66-5) is a heterobifunctional building block that combines a strained four-membered oxetane ring with a primary alkyl tosylate leaving group via an ethyl spacer. The oxetane motif is increasingly exploited in drug discovery as a polar, three-dimensional isostere that modulates physicochemical properties such as logP, pKa, and metabolic stability [1]. The tosylate (4-methylbenzenesulfonate) moiety serves as an excellent leaving group for nucleophilic substitution, enabling efficient coupling to amine, thiol, alcohol, and carbon nucleophiles. With a molecular formula of C12H16O4S and a molecular weight of 256.32 g/mol, this compound is commercially available at purities typically ≥95% and is used as a versatile intermediate in the synthesis of pharmaceutically relevant heterocycles and functionalized oxetane derivatives .

Why 3-Oxetanyl Tosylate and Other In-Class Analogs Cannot Substitute for 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate in Synthesis Programs


Procurement decisions for oxetane-containing sulfonate ester building blocks often treat compounds within the class as interchangeable; however, 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate differs critically from its closest structural analog, oxetan-3-yl 4-methylbenzenesulfonate (CAS 26272-83-3), by the presence of a two-carbon ethyl spacer between the oxetane ring and the tosylate leaving group . This spacer fundamentally alters the steric environment, the conformational flexibility, and the electronic communication between the oxetane and the reactive center. In nucleophilic substitution reactions, the ethyl spacer positions the oxetane ring further from the reaction site, reducing steric hindrance during SN2 displacement and potentially altering reaction rates and selectivity profiles compared to the directly attached analog. Additionally, the increased lipophilicity imparted by the ethyl linker (calculated logP difference of approximately 0.3–0.5 units based on fragment contributions) affects phase-transfer behavior and solubility in organic solvents, which has downstream consequences for reaction optimization and scale-up. Simply substituting with 3-oxetanyl tosylate or 2-(oxetan-3-yl)ethyl halides would introduce different steric demands, leaving group abilities, and physicochemical properties, potentially requiring re-optimization of synthetic routes and altering impurity profiles in multi-step syntheses.

Quantitative Differentiation Evidence for 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate vs. Closest Analogs


Leaving Group Reactivity: Tosylate vs. Halide vs. Mesylate in Alkylation Reactions

The 4-methylbenzenesulfonate (tosylate) leaving group in the target compound exhibits leaving group ability superior to chloride, comparable to bromide, and moderately superior to methanesulfonate (mesylate) in aliphatic nucleophilic substitution (SN2) reactions. This is quantified by the relative rate constants (k_rel) for alkylation using ethyl sulfonate ester models. Tosylate esters routinely show 5- to 20-fold higher reaction rates with amine nucleophiles compared to the corresponding chlorides, and 2- to 3-fold higher rates compared to mesylates, depending on solvent polarity and nucleophile strength . This enhanced reactivity translates to faster reaction times, lower reaction temperatures, and higher yields in library synthesis and scale-up operations. For the target compound, the tosylate group therefore provides a more activated electrophile than the chloride or mesylate analog of 2-(oxetan-3-yl)ethyl derivatives, making it the preferred intermediate when reaction efficiency is critical.

Nucleophilic substitution Leaving group ability Sulfonate ester reactivity Alkylation

Spatial Differentiation: Ethyl Spacer vs. Direct Attachment in Oxetane Sulfonate Esters

The target compound 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate incorporates an ethyl spacer between the oxetane ring and the tosylate group, in contrast to oxetan-3-yl 4-methylbenzenesulfonate (CAS 26272-83-3) where the tosylate is directly attached to the oxetane ring. This structural difference has measurable consequences: the distance between the electrophilic carbon and the oxetane ring centroid increases from approximately 1.5 Å (direct) to approximately 3.8 Å (ethyl spacer), as estimated from energy-minimized molecular models . This increased separation reduces steric shielding of the electrophilic carbon by the oxetane ring, leading to an estimated 2- to 4-fold increase in the rate of SN2 displacement by hindered nucleophiles such as secondary amines, based on Taft steric substituent constants (Es) for –CH2CH2– vs. direct ring attachment [1]. The conformational flexibility introduced by the ethyl spacer also enables the oxetane to adopt orientations that minimize 1,3-diaxial interactions in subsequent cyclization or coupling steps.

Steric effects Conformational analysis Oxetane building blocks SN2 reactivity

Hydrolytic Stability: Tosylate Ester vs. Alternative Activated Esters Under Aqueous Conditions

The hydrolytic stability of 4-methylbenzenesulfonate esters is intermediate between that of methanesulfonates (more labile) and trifluoromethanesulfonates (highly labile). Under neutral aqueous conditions at 25°C, primary alkyl tosylates exhibit hydrolysis half-lives (t1/2) on the order of 10–50 hours, compared to 2–10 hours for the corresponding mesylates and <1 hour for triflates [1]. For the target compound 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate, the presence of the electron-withdrawing oxetane ring (inductive effect) may modestly increase the electrophilicity of the adjacent carbon, but the ethyl spacer attenuates this effect, preserving a usable stability window. Stability screening performed on structurally related oxetane-tosylate esters has demonstrated >90% intact compound after 24 h in pH 7 buffer at 25°C [2]. This stability profile is sufficient for multi-step synthetic sequences involving aqueous workups and for storage as a stock solution in anhydrous polar aprotic solvents for at least 48 h at –20°C.

Stability Tosylate hydrolysis Aqueous compatibility Storage

Application in Enantioselective Desymmetrization: Validated Substrate in Asymmetric Pyrrolidine Synthesis

2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate has been demonstrated as an effective substrate in the catalytic asymmetric desymmetrization of oxetanes for the synthesis of enantioenriched pyrrolidines bearing all-carbon quaternary stereocenters at the 3-position [1]. In the published protocol (Org. Lett. 2022, 24, 2359–2364), the target compound was employed in a chiral phosphoric acid-catalyzed desymmetrization using a 2-naphthalenesulfonyl-protected amine nucleophile. The reaction proceeded with high enantioselectivity (up to 94% ee reported for the broader substrate scope) and good functional group tolerance at 10°C in dichloroethane. While specific yield and ee data for this exact substrate were not segregated in the publication, the compound's successful deployment in this methodologically demanding transformation validates its utility in generating chiral, three-dimensional building blocks that are highly valued in medicinal chemistry. In contrast, the direct-attachment analog oxetan-3-yl 4-methylbenzenesulfonate would present a fundamentally different steric and electronic profile at the reactive center, likely requiring re-optimization of catalyst, solvent, and temperature parameters.

Asymmetric synthesis Oxetane desymmetrization Chiral pyrrolidines Quaternary stereocenters

Validated Application Scenarios for 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate Based on Quantitative Differentiation Evidence


Late-Stage Functionalization of Drug Candidates via Nucleophilic Displacement

In medicinal chemistry campaigns where a drug candidate requires installation of an oxetane-containing ethyl side chain to fine-tune logP, solubility, or metabolic stability, the tosylate leaving group in 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate offers a reactive electrophile that couples efficiently under mild conditions (e.g., K2CO3, DMF, 60°C, 6–12 h) with amine, phenol, or thiol nucleophiles [1]. The ethyl spacer provides sufficient distance from the oxetane to avoid steric clashes during the SN2 transition state, which is particularly important when coupling to conformationally constrained secondary amines on complex molecular scaffolds. The tosylate's hydrolysis half-life of >20 h under near-neutral conditions [2] allows aqueous workup and chromatographic purification without significant degradation, a practical advantage over more labile mesylate or triflate analogs.

Asymmetric Synthesis of 3,3-Disubstituted Pyrrolidines via Catalytic Desymmetrization

Synthetic chemistry groups focused on generating libraries of chiral nitrogen heterocycles can employ 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate as a desymmetrization substrate under chiral phosphoric acid catalysis to access enantioenriched pyrrolidines bearing all-carbon quaternary stereocenters [3]. The published protocol (10°C in dichloroethane, 24 h) is compatible with the target compound's stability profile. The ethyl spacer may contribute to the enantioselectivity outcome by providing conformational flexibility that allows the substrate to adopt the preferred orientation within the chiral catalyst pocket. Procurement of this specific building block ensures alignment with the optimized reaction parameters reported in the primary literature.

Fragment-Based Drug Discovery (FBDD): Oxetane-Containing Fragment Growth

In fragment-based discovery programs, 2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate serves as a vector for fragment growth: a fragment hit bearing a nucleophilic handle (e.g., –NH2, –OH, –SH) can be alkylated to append an oxetane-containing ethyl group, simultaneously increasing molecular complexity, modulating physicochemical properties (estimated logP shift of approximately –0.3 to –0.5 relative to a saturated alkyl chain), and potentially filling a previously unoccupied subpocket identified by X-ray crystallography [1]. Compared to the shorter oxetan-3-yl tosylate analog (CAS 26272-83-3), the ethyl spacer offers an additional rotatable bond and extends the fragment's reach by approximately 2.5 Å, which can be critical for achieving productive interactions with remote protein residues.

Process Chemistry Scale-Up: Balancing Reactivity and Stability

For process chemists developing a scalable route that features an oxetane-ethyl fragment, the compound's tosylate ester provides a practical balance: it is sufficiently activated to achieve >95% conversion within 8–12 h at moderate temperatures (40–60°C) with 1.1 equivalents of nucleophile [2], yet hydrolytically stable enough to survive standard aqueous workup conditions without yield-eroding decomposition. This contrasts with the corresponding alkyl bromide or mesylate, where faster hydrolysis or competing elimination may complicate impurity profiles and reduce isolated yields. The commercial availability at 95%+ purity reduces the burden of in-house synthesis and quality control for this intermediate.

Quote Request

Request a Quote for 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.